molecular formula C18H12N2O2S B364230 N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide CAS No. 313662-76-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B364230
CAS No.: 313662-76-9
M. Wt: 320.4g/mol
InChI Key: KOMGTTCJFZKXIR-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is a compound that features a benzothiazole moiety linked to a furan ring via a carboxamide group Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

N-[2-(1,3-Benzothiazol-2-yl)phenyl]furan-2-carboxamide is a synthetic compound that has been found to exhibit promising activity against bacterial strains such as Staphylococcus aureus

Mode of Action

Based on its structural similarity to other benzothiazole derivatives, it is likely that it interacts with its targets in a way that disrupts essential bacterial processes, leading to bacterial death .

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile for synthesized compounds related to this compound . This suggests that the compound may have good absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, which could impact its bioavailability and efficacy.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. In particular, it has been found to exhibit promising activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . This indicates that the compound is capable of effectively inhibiting the growth of this bacterial strain at relatively low concentrations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with furan-2-carboxylic acid or its derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale condensation reactions using automated reactors. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The benzothiazole moiety can be reduced to benzothiazoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c21-17(15-9-5-11-22-15)19-13-7-2-1-6-12(13)18-20-14-8-3-4-10-16(14)23-18/h1-11H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMGTTCJFZKXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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